![molecular formula C12H16N2O2S B14497640 S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate CAS No. 65382-60-7](/img/structure/B14497640.png)
S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbonyl group (C=S) attached to a carbamate group (NHCO)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate typically involves the reaction of 2-(ethylcarbamoyl)phenyl isothiocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The ethylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-Phenyl ethylcarbamothioate
- S-Methyl ethylcarbamothioate
- S-Benzyl ethylcarbamothioate
Uniqueness
S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65382-60-7 |
|---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
S-[2-(ethylcarbamoyl)phenyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C12H16N2O2S/c1-3-13-11(15)9-7-5-6-8-10(9)17-12(16)14-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
DGFZMKZNECVFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC=CC=C1SC(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



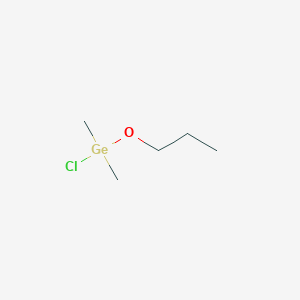
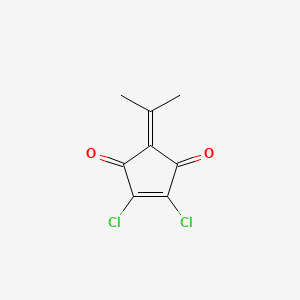
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
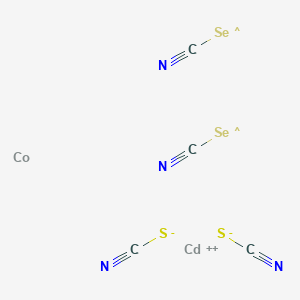
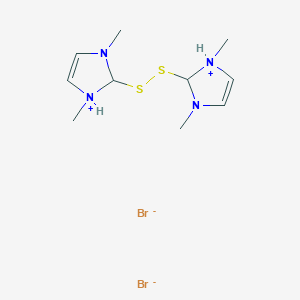

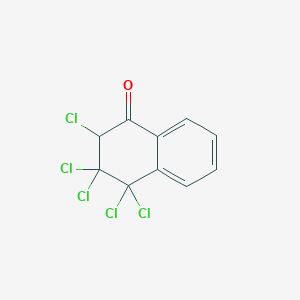
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
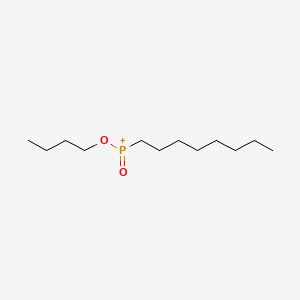
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)

![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
